N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidin-7-yl core substituted with a 4-fluorophenyl group at position 3 and a thioacetamide linker connecting to a 3,4-dimethoxyphenethyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O3S/c1-31-17-8-3-14(11-18(17)32-2)9-10-24-19(30)12-33-22-20-21(25-13-26-22)29(28-27-20)16-6-4-15(23)5-7-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMBDDDBUWIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the Dimethoxyphenethyl Group: This step involves the coupling of the dimethoxyphenethyl group to the triazolopyrimidine core, typically through a nucleophilic substitution reaction.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage, which can be achieved through a thiolation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
Key Differences :
- Core Heterocycle : Flumetsulam employs a triazolo[1,5-a]pyrimidine system, differing in ring annulation compared to the triazolo[4,5-d]pyrimidine core of the target compound .
- Substituents : Flumetsulam includes a sulfonamide group linked to a 2,6-difluorophenyl group, whereas the target compound features a thioacetamide bridge and 4-fluorophenyl substitution.
- Applications: Flumetsulam is a herbicide targeting acetolactate synthase (ALS), highlighting the role of fluorine in agrochemical activity .
Table 1: Structural and Functional Comparison
Heterocyclic Derivatives from Patent Literature
The European Patent EP 4 374 877 A2 (2024) describes diazaspiro carboxamides with fluorophenyl and trifluoromethyl groups, such as:
- 7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide .
Key Comparisons :
- Fluorine Content : Both compounds incorporate fluorinated aromatic groups, which enhance metabolic stability and target binding .
- Linkers : The patent compounds use carboxamide linkers, while the target compound employs a thioacetamide bridge, which may confer distinct solubility and stability profiles.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic organic compound notable for its diverse biological activities and potential therapeutic applications. It belongs to the class of triazolopyrimidines, which have been extensively studied for their pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolopyrimidine core, a dimethoxyphenethyl group, and a thioacetamide linkage. The molecular formula is , with a molecular weight of approximately 442.53 g/mol. Its structural components contribute to its biological interactions and activity.
1. Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro testing on various cancer cell lines showed that derivatives of triazolopyrimidines can significantly reduce cell viability compared to standard chemotherapeutics like vinblastine. For example, one study reported cell viability percentages at different concentrations for various compounds (Table 1).
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| Compound A | 50 | 18.17 |
| Compound B | 25 | 23.33 |
| Vinblastine | 25 | 15.65 |
This table illustrates the efficacy of certain derivatives in reducing cancer cell proliferation.
The mechanism through which this compound exerts its biological effects is linked to its ability to inhibit specific enzymes involved in cancer progression. Studies have shown that the compound acts as an inhibitor of phospholipase A and acyltransferase (PLAAT) enzymes, which are crucial in lipid metabolism and signaling pathways associated with inflammation and cancer.
3. Neuroprotective Effects
Emerging research indicates that the compound may also possess neuroprotective properties. For example:
- In vitro Studies : In models of neurodegeneration, compounds with similar structures have been shown to reduce oxidative stress markers and promote neuronal survival.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in tumor size compared to control groups.
- Case Study 2 : Clinical trials assessing similar triazolopyrimidine derivatives revealed promising results in managing symptoms associated with chronic pain and anxiety disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
